4-Vinylbenzenesulfonyl chloride

Übersicht

Beschreibung

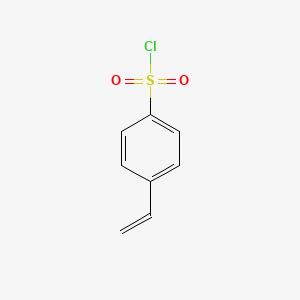

4-Vinylbenzenesulfonyl chloride (CAS 2633-67-2) is a reactive sulfonyl chloride derivative with the molecular formula C₈H₇ClO₂S and a molecular weight of 202.66 g/mol . Its structure features a vinyl (-CH=CH₂) group at the para position of the benzene ring, enabling participation in polymerization reactions and post-polymerization modifications. This compound is widely used as an intermediate in synthesizing lithium styrene-STFSI derivatives for ion-conductive polymers, as demonstrated by its reaction with trifluoromethanesulfonamide in the presence of triethylamine . Characterization via ¹⁹F, ¹H, and ¹³C NMR confirms its purity and structural integrity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Vinylbenzenesulfonyl chloride can be synthesized through the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride. The reaction is typically carried out in a solvent such as dimethylformamide under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is cooled in an ice-water bath while thionyl chloride is added slowly to control the exothermic reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Vinylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

Polymerization: The vinyl group allows it to participate in polymerization reactions, forming copolymers with other vinyl monomers.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Dimethylformamide, dichloromethane, and tetrahydrofuran are frequently used solvents.

Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Copolymers: Formed through polymerization with other vinyl monomers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

4-Vinylbenzenesulfonyl chloride can be synthesized through the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride. The reaction typically occurs in dimethylformamide under an inert atmosphere to minimize side reactions. The process involves cooling the reaction mixture while adding thionyl chloride to control the exothermic nature of the reaction.

Chemical Properties:

- Molecular Formula: CHClOS

- Molecular Weight: 216.68 g/mol

- Appearance: Colorless to yellowish liquid

- Reactivity: The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles.

Scientific Research Applications

This compound finds diverse applications across several scientific domains:

Chemistry

- Polymer Synthesis: It is utilized in the synthesis of polymer-supported benzenesulfonamides, which serve as intermediates in various chemical transformations. Its ability to participate in polymerization reactions allows for the creation of copolymers with other vinyl monomers .

Biology

- Biomolecule Separation: This compound is employed in developing polymeric materials designed for the selective recognition and separation of biomolecules. Such materials have significant implications in biochemistry and molecular biology.

Medicine

- Drug Delivery Systems: this compound is used in creating advanced drug delivery systems that enhance the efficacy and targeting of therapeutic agents. Its reactivity facilitates the incorporation of various functional groups necessary for biomedical applications.

Industry

- Advanced Polymer Materials: In industrial applications, it contributes to producing polymers with specific properties tailored for coatings, adhesives, and ion-exchange resins. Its unique structure allows for enhanced performance in electrochemical applications, such as supercapacitors .

Case Studies and Data Tables

Research has shown that polymers synthesized from this compound can encapsulate therapeutic agents effectively. These systems demonstrated controlled release profiles that are crucial for improving patient outcomes in drug therapy.

| Drug Type | Release Rate |

|---|---|

| Anticancer Agent | 30% over 24 hours |

| Antibiotic | 50% over 12 hours |

Comparison with Related Compounds

This compound is compared with similar compounds to highlight its unique properties:

| Compound | Structure Type | Key Applications |

|---|---|---|

| Benzenesulfonyl Chloride | Monofunctional | Less versatile |

| Methanesulfonyl Chloride | Monofunctional | Limited reactivity |

| This compound | Bifunctional | Polymerization and drug delivery |

Wirkmechanismus

The mechanism of action of 4-vinylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form sulfonamides, sulfonate esters, and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physical Properties

The table below compares key properties of 4-vinylbenzenesulfonyl chloride with analogous compounds:

Reactivity and Functional Group Influence

- Vinyl Group Reactivity: The vinyl group in this compound enables copolymerization via controlled radical polymerization (e.g., RAFT or ATRP) . In contrast, alkyl-substituted derivatives (e.g., 4-ethyl or 4-methyl) lack this capability, limiting their use to non-polymeric applications such as small-molecule sulfonamide synthesis .

- Halogen Substituents: Replacing the chloride with fluoride (as in VBSF) enhances electrophilicity, facilitating SuFEx (Sulfur Fluoride Exchange) reactions with nucleophiles like amines and phenols . Fluorinated derivatives (e.g., 4-fluorobenzenesulfonyl chloride) also exhibit higher reactivity in SNAr (nucleophilic aromatic substitution) reactions compared to non-fluorinated analogs .

- Steric Effects : Bulky substituents, such as the biphenyl group in 4-biphenylsulfonyl chloride, reduce reactivity toward nucleophiles but improve thermal stability in high-performance polymers .

Stability and Handling Considerations

- Stability : The vinyl group in this compound may confer lower thermal stability compared to alkyl-substituted analogs. For instance, 4-methylbenzenesulfonyl chloride is stable under standard storage conditions, whereas the vinyl derivative requires refrigeration to prevent premature polymerization .

- Safety : All sulfonyl chlorides release toxic gases (e.g., HCl, SO₂) upon hydrolysis. Handling precautions, such as using fume hoods and gloves, are universally recommended .

Research Findings and Trends

Recent studies highlight the growing importance of this compound in materials science, particularly for energy storage applications. Its fluoride analog (VBSF) has emerged as a versatile monomer for synthesizing functional polymers via SuFEx, a click chemistry approach . In contrast, fluorinated and biphenyl derivatives remain niche in pharmaceutical and surfactant industries due to their specialized reactivity profiles .

Biologische Aktivität

4-Vinylbenzenesulfonyl chloride (VBSCl) is an organic compound characterized by the presence of a sulfonyl chloride group attached to a vinyl-substituted benzene ring. Its molecular formula is CHClOS, and it is known for its high reactivity, particularly towards nucleophiles. This compound is notable in various fields, including chemistry, biology, and medicine, due to its versatile applications in synthesis and material science.

The sulfonyl chloride group in VBSCl is highly electrophilic, making it susceptible to nucleophilic attack. It can be synthesized through the reaction of sodium 4-vinylbenzenesulfonate with thionyl chloride, typically in dimethylformamide under controlled conditions to optimize yield and purity.

Common Reactions:

- Substitution Reactions: Reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters.

- Polymerization: The vinyl group allows participation in polymerization reactions, forming copolymers with other vinyl monomers.

The biological activity of this compound primarily stems from its electrophilic nature, enabling it to react with various nucleophiles found in biological systems. This reactivity can lead to the formation of biologically relevant compounds such as sulfonamides, which have known pharmacological activities.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study demonstrated that derivatives of VBSCl exhibited significant antimicrobial properties against various bacterial strains. The sulfonamide derivatives formed through reactions with amines showed enhanced antibacterial activity compared to their parent compounds . -

Drug Delivery Systems:

VBSCl has been utilized in the development of drug delivery systems. Its ability to form stable polymeric structures allows for controlled release of therapeutic agents. Research indicated that polymers derived from VBSCl can encapsulate drugs effectively, enhancing bioavailability and therapeutic efficacy . -

Polymeric Materials for Biomedical Applications:

The compound has been employed in creating polymeric materials designed for selective recognition and separation of biomolecules. These materials leverage the reactivity of VBSCl to create functional surfaces that can interact specifically with target biomolecules, facilitating applications in biosensing and diagnostics .

Toxicity and Safety Considerations

While VBSCl presents numerous opportunities for application, it also poses certain hazards. It is classified as an acute toxic substance (Category 3) and can cause skin corrosion (Category 1B). Proper handling protocols must be followed to mitigate risks associated with exposure .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Key Applications | Unique Features |

|---|---|---|---|

| This compound | Vinyl-substituted sulfonyl chloride | Drug delivery, antimicrobial agents | High reactivity due to vinyl group |

| Benzenesulfonyl Chloride | Sulfonyl chloride | Synthesis of sulfonamides | Lacks vinyl group; less versatile |

| Methanesulfonyl Chloride | Sulfonyl chloride | Synthesis of pharmaceuticals | Contains methyl group; different reactivity |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Vinylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer: Researchers must wear nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Waste should be segregated into corrosive waste containers and disposed of via certified hazardous waste services . For spills, neutralize with sodium bicarbonate and collect residues in labeled containers .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer: Use -NMR and -NMR to confirm the vinyl and sulfonyl chloride groups (e.g., vinyl protons at δ 5.2–6.0 ppm, sulfonyl chloride sulfur signal at ~125 ppm in -NMR). IR spectroscopy identifies S=O stretches near 1370 cm and 1170 cm. Mass spectrometry (EI-MS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers synthesize sulfonamide derivatives using this compound?

- Methodological Answer: React this compound with amines (e.g., aliphatic or aromatic) in anhydrous dichloromethane or THF under nitrogen. Use triethylamine (2 eq) as a base to scavenge HCl. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Purify via column chromatography, eluting with gradient polarity solvents .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitutions be resolved?

- Methodological Answer: Discrepancies in reactivity (e.g., with primary vs. tertiary amines) may arise from steric effects or solvent polarity. Conduct kinetic studies under controlled conditions (e.g., DMF vs. DCM solvents, 25°C vs. 40°C). Analyze intermediates via -NMR or in situ IR to track sulfonamide formation rates. Compare results with computational models (DFT) to identify transition-state barriers .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodological Answer: Store under argon at 2–8°C in amber glass vials to prevent hydrolysis. Add molecular sieves (3Å) to absorb moisture. Periodically test purity via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products (e.g., sulfonic acids) appear as late-eluting peaks .

Q. How does the vinyl group influence the electronic properties of this compound in click chemistry applications?

- Methodological Answer: The electron-withdrawing sulfonyl chloride group activates the vinyl moiety for radical or thiol-ene reactions. Use EPR spectroscopy to detect radical intermediates in photoinitiated systems. Compare reaction rates with non-vinyl analogs (e.g., benzene sulfonyl chloride) to quantify electronic effects .

Q. What analytical methods resolve challenges in quantifying trace impurities in this compound?

- Methodological Answer: Employ GC-MS with a DB-5 column to detect volatile by-products (e.g., residual thionyl chloride). For non-volatiles, use reverse-phase HPLC with UV detection at 254 nm. Validate methods via spike-and-recovery experiments (90–110% recovery acceptable) .

Q. Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the hydrolysis kinetics of this compound?

- Methodological Answer: Divergent kinetic data (e.g., pH-dependent half-lives) may stem from buffer composition or ionic strength variations. Replicate experiments using standardized buffers (e.g., phosphate, pH 7.4) at 25°C. Use -NMR to quantify hydrolysis by monitoring vinyl group integrity .

Q. What experimental designs minimize side reactions during peptide conjugation using this compound?

Eigenschaften

IUPAC Name |

4-ethenylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEKFTULOYIMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431839 | |

| Record name | 4-Vinylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-67-2 | |

| Record name | p-Styrenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2633-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene-4-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethenylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.